
1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a cyclopropylmethoxy group, an iodine atom, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol (p-cresol) and cyclopropylmethanol.
Formation of Cyclopropylmethoxy Group: The hydroxyl group of 4-methylphenol is first converted to a leaving group, such as a tosylate, using tosyl chloride and a base like pyridine. This intermediate is then reacted with cyclopropylmethanol in the presence of a base to form the cyclopropylmethoxy group.
Iodination: The final step involves the iodination of the aromatic ring. This can be achieved using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under acidic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding hydro derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted benzenes can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Coupling Products: Biaryl compounds with various substituents.
Scientific Research Applications
1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
- 1-(Cyclopropylmethoxy)-4-iodobenzene
- 1-(Cyclopropylmethoxy)-2-bromobenzene
- 1-(Cyclopropylmethoxy)-2-chlorobenzene
Comparison: 1-(Cyclopropylmethoxy)-2-iodo-4-methylbenzene is unique due to the presence of both the cyclopropylmethoxy group and the iodine atom. The iodine atom provides distinct reactivity compared to bromine or chlorine, making it more suitable for certain types of chemical reactions, such as cross-coupling. The cyclopropylmethoxy group can also impart unique steric and electronic properties, influencing the compound’s behavior in various applications.
Properties
Molecular Formula |
C11H13IO |
|---|---|
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1-(cyclopropylmethoxy)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C11H13IO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7H2,1H3 |
InChI Key |
WYEJGONWQRUALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,14-Bis(diphenylphosphino)tribenzo[b,e,g][1,4]dioxocine](/img/structure/B14774002.png)
![5-(3-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14774013.png)
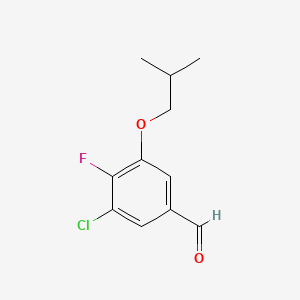
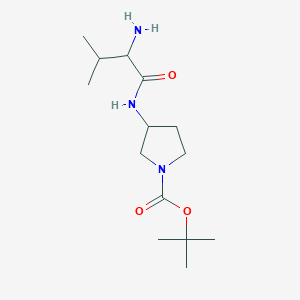

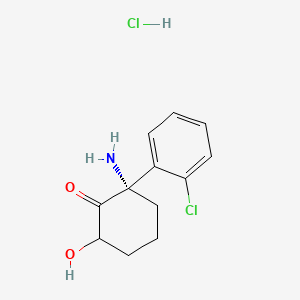
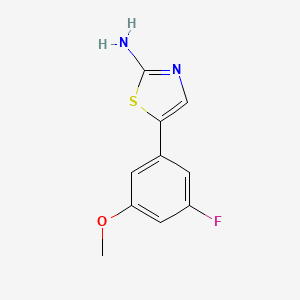

![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14774051.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-4-(4-methylphenyl)butanamide](/img/structure/B14774056.png)

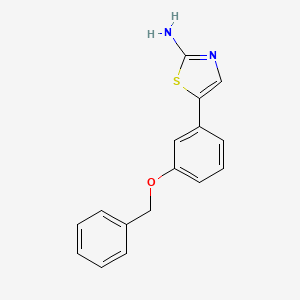

![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14774092.png)
